molecular formula C11H14BrNO B6223106 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine CAS No. 2763755-69-5

7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine

Cat. No. B6223106
CAS RN: 2763755-69-5
M. Wt: 256.1
InChI Key:
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Description

7-Bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine (7-Br-DMBDP) is a heterocyclic compound that has been studied for its potential applications in the field of scientific research. It is a synthetic compound that is used to study a variety of biochemical and physiological processes, such as enzyme inhibition, drug action, and signaling pathways. 7-Br-DMBDP has been used to synthesize other compounds, such as derivatives of the drug imatinib, as well as to study the effects of drugs on the human body.

Scientific Research Applications

7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine has been used in a variety of scientific research applications. It has been used to study enzyme inhibition, drug action, and signaling pathways. It has also been used to synthesize derivatives of the drug imatinib, which is used to treat certain types of cancer. Additionally, 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine has been used to study the effects of drugs on the human body.

Mechanism of Action

The mechanism of action of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine is not completely understood. However, it is believed to interact with certain proteins in the body, such as enzymes and receptors, and to affect the activity of these proteins. This interaction is thought to be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine are not completely understood. However, it is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 can result in decreased inflammation and pain. Additionally, 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine has been shown to inhibit the activity of certain receptors, such as the serotonin receptor, which can result in an increase in serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine for lab experiments include its low cost and high yield of product. Additionally, it is a relatively safe compound to work with and can be easily obtained from chemical suppliers. The main limitation of using 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine for lab experiments is that its mechanism of action is not completely understood.

Future Directions

There are several potential future directions for 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine research. These include further studies on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential applications in the development of new drugs and therapies. Additionally, 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine could be used to study the effects of drugs on the human body, as well as to develop new methods of synthesizing drugs. Finally, further research could be conducted to investigate the potential therapeutic applications of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine.

Synthesis Methods

7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine can be synthesized in a multi-step process that involves the reaction of bromine with 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine (DMBDP). The reaction of bromine with DMBDP produces a mixture of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine and 9-Br-DMBDP. The mixture is then separated by column chromatography and the 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine is isolated. This method of synthesis is simple, cost-effective, and yields a high yield of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine involves the conversion of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran to the corresponding amine via a series of reactions.", "Starting Materials": [ "7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran", "Sodium hydride (NaH)", "Bromine (Br2)", "Methanol (CH3OH)", "Ammonia (NH3)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (C2H5OH)" ], "Reaction": [ "Step 1: 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran is treated with sodium hydride in dry THF to form the corresponding sodium salt.", "Step 2: Bromine is added dropwise to the reaction mixture to form 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-bromide.", "Step 3: The bromide is then treated with methanol and sodium hydroxide to form 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-methoxy.", "Step 4: The methoxy compound is then treated with ammonia in ethanol to form 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine.", "Step 5: The amine is then treated with hydrochloric acid to form the final product, 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine." ] }

CAS RN

2763755-69-5

Product Name

7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine

Molecular Formula

C11H14BrNO

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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